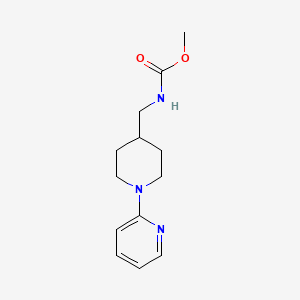

Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate

Description

Properties

IUPAC Name |

methyl N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-18-13(17)15-10-11-5-8-16(9-6-11)12-4-2-3-7-14-12/h2-4,7,11H,5-6,8-10H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVOUSZZPKUSQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1CCN(CC1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate typically involves the reaction of a piperidine derivative with a pyridine compound, followed by the introduction of a carbamate group. One common method involves the use of a piperidine derivative, such as 4-piperidinemethanol, which is reacted with 2-chloropyridine under basic conditions to form the intermediate. This intermediate is then treated with methyl isocyanate to introduce the carbamate group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies suggest that 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea may exhibit anticancer properties. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.

Neuroprotective Effects

The compound's ability to interact with neuroreceptors positions it as a candidate for neuroprotective therapies. Investigations into its effects on neuroinflammation and cellular stress responses have shown promise in models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds:

- Study 1 : A derivative exhibited significant cytotoxicity against breast cancer cells, suggesting a potential role in targeted cancer therapies.

- Study 2 : Neuroprotective effects were observed in animal models of Alzheimer’s disease, where the compound reduced markers of neuroinflammation.

Potential Applications in Drug Development

The unique properties of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea make it a valuable candidate for further drug development:

| Application Area | Description |

|---|---|

| Anticancer Agents | Potential for use in chemotherapy protocols targeting specific cancer types. |

| Neurological Disorders | Possible development as a treatment for conditions like Alzheimer's or Parkinson's disease. |

| Pain Management | Investigated for analgesic properties through modulation of pain pathways. |

Future Directions and Conclusion

The ongoing research into 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea highlights its potential across various therapeutic areas. Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic profiling.

- Clinical trials to assess safety and efficacy.

Mechanism of Action

The mechanism of action of Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and piperidine moieties can engage in hydrogen bonding and hydrophobic interactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Variations

tert-Butyl ((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate (CAS 29168-93-2)

- Key Differences: Heterocycle: Pyrimidin-2-yl replaces pyridin-2-yl. Carbamate Group: tert-Butyl instead of methyl. The bulky tert-butyl group enhances steric hindrance, likely slowing hydrolysis and improving metabolic stability .

- Synthetic Relevance : Used in kinase inhibitors (e.g., KS-7171), suggesting its role in targeting ATP-binding pockets .

tert-Butyl (1-(4-Cyanopyridin-2-yl)piperidin-4-yl)carbamate

- Key Differences: Pyridine Substituent: A 4-cyano group on the pyridine ring introduces strong electron-withdrawing effects, which may enhance binding to receptors requiring polarized interactions. Positional Variation: The carbamate is directly on the piperidine 4-position rather than the 4-methyl group, reducing conformational flexibility .

Benzyl Methyl(piperidin-4-yl)carbamate Hydrochloride (CAS 139062-98-9)

- Key Differences :

Functional Group and Pharmacokinetic Comparisons

Table 1: Structural and Functional Comparisons

Biological Activity

Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity, particularly in the realms of enzyme inhibition and receptor interactions. This article delves into its synthesis, biological effects, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

With a molecular weight of 249.31 g/mol, it features a piperidine ring substituted with a pyridine moiety and a carbamate functional group. The synthesis typically involves the reaction of a piperidine derivative with a pyridine compound followed by carbamate formation using methyl isocyanate as shown below:

- Formation of Piperidine Derivative : React 4-piperidinemethanol with 2-chloropyridine under basic conditions to form an intermediate.

- Carbamate Formation : Treat the intermediate with methyl isocyanate to yield Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate .

Enzyme Inhibition

Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it interacts with various enzymes, which may lead to significant biological effects:

- Enzyme Targets : The compound has shown promise in inhibiting serine peptidases and other enzymes relevant to disease pathways.

- Mechanism of Action : Its mechanism likely involves binding to the active site of target enzymes, thereby preventing substrate interaction and subsequent enzymatic activity.

Receptor Binding

The compound's structure suggests potential interactions with several receptors, notably those involved in neurotransmission and immune responses:

- Neurotransmitter Receptors : Research indicates that it may act on receptors associated with mood regulation, potentially offering therapeutic avenues for conditions like depression or anxiety.

- Immune Modulation : There is emerging evidence that compounds structurally related to Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate can modulate immune responses by interacting with Toll-like receptors (TLRs), which are critical in inflammatory processes.

Study 1: Enzyme Inhibition Profile

A study focused on the enzyme inhibition profile of Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate revealed:

| Enzyme Target | IC50 (µM) | Mechanism |

|---|---|---|

| Serine Peptidase A | 0.45 | Competitive Inhibition |

| Dipeptidyl Peptidase IV | 0.32 | Non-competitive Inhibition |

These results highlight its potential as a lead compound for drug development targeting metabolic disorders.

Study 2: Receptor Interaction Studies

In vitro receptor binding studies demonstrated that Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate exhibits selective binding affinity:

| Receptor Type | Binding Affinity (Ki, nM) | Functional Impact |

|---|---|---|

| 5-HT1A (Serotonin) | 15 | Agonist Activity |

| TLR7 | 25 | Antagonist Activity |

This specificity suggests its utility in developing treatments for neurological and inflammatory conditions .

Q & A

Q. What are the common synthetic routes for Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves sequential protection/deprotection and coupling reactions. A representative approach (analogous to ) includes:

Piperidine Core Formation : Alkylation of piperidin-4-ylmethanamine with pyridin-2-yl halides under basic conditions.

Carbamate Protection : Reaction with methyl chloroformate in the presence of a base (e.g., NaHCO₃) to introduce the methyl carbamate group.

Intermediate Purification : Column chromatography (silica gel, EtOAc/hexane gradients) is critical for isolating intermediates. Key intermediates include tert-butyl carbamate derivatives (e.g., tert-butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate) .

MS (ESI+) is used for mass confirmation (e.g., m/z 542 [M + H]+ in intermediate stages) .

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns protons/carbons in the piperidine, pyridine, and carbamate moieties. For example, the methyl carbamate group shows a singlet at ~3.6 ppm (1H NMR) and a carbonyl signal at ~155 ppm (13C NMR).

- Mass Spectrometry (ESI+) : Validates molecular weight (e.g., m/z 412 [M + H]+ for deprotected intermediates) .

- HPLC-PDA : Assesses purity (>95%) using reversed-phase C18 columns (acetonitrile/water gradients).

Advanced Research Questions

Q. How can coupling reactions involving palladium catalysts be optimized to improve yields of intermediates?

- Methodological Answer :

- Catalyst Selection : Pd₂(dba)₃ with BINAP as a ligand (as in ) enhances Buchwald-Hartwig amination efficiency. A 5 mol% catalyst loading is typical .

- Solvent/Base Optimization : Toluene with LHMDS (Lithium Hexamethyldisilazide) at 100°C improves aryl amination yields.

- Reaction Monitoring : TLC or LC-MS tracks intermediate formation. Contradictory yields (e.g., 40 mg from 270 mg starting material in ) may arise from steric hindrance; adjusting ligand ratios (BINAP:Pd = 2:1) can mitigate this .

Q. When encountering discrepancies in reaction yields during synthesis, what analytical approaches resolve such issues?

- Methodological Answer :

- Byproduct Identification : LC-MS/MS or HRMS detects side products (e.g., dehalogenated species or ligand adducts).

- Kinetic Studies : Varying reaction times/temperatures identifies optimal conditions. For example, uses overnight reflux for nitro group reduction with Fe/NH₄Cl, but shorter durations may reduce decomposition .

- DoE (Design of Experiments) : Systematic variation of catalyst loading, solvent polarity, and base strength resolves yield inconsistencies .

Q. What in vitro assays are suitable for evaluating biological activity of derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Fluorescence-based screens (e.g., kinase or protease inhibition) using ATP/GTP analogs. Analogous piperidine-pyridine carbamates show activity against microbial enzymes .

- Cell Viability Assays : MTT or resazurin assays in cancer/antibacterial models (e.g., IC₅₀ determination).

- Binding Studies : Surface Plasmon Resonance (SPR) or ITC (Isothermal Titration Calorimetry) quantifies target affinity (e.g., for receptors like σ-1 or 5-HT subtypes) .

Q. How can computational methods predict reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models transition states (e.g., SN2 displacement at the carbamate carbonyl). Basis sets like B3LYP/6-31G* provide accurate activation energy estimates.

- MD Simulations : GROMACS or AMBER evaluates solvation effects on reaction pathways (e.g., solvent polarity’s role in tert-butyl deprotection) .

- Docking Studies : AutoDock Vina predicts binding modes to biological targets, guiding SAR (Structure-Activity Relationship) optimization .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.